molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine

Cat. No.: B12840149
M. Wt: 247.06 g/mol
InChI Key: YBWPAZHDTISTBY-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a halogenated benzodioxine derivative characterized by a bromomethyl substituent at the 8-position and a fluorine atom at the 6-position. The bromomethyl group enhances its utility as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₉H₇BrFO₂, with a molecular weight of 261.01 g/mol (calculated from ). This compound is structurally related to several analogs, which differ in substituents, core heterocycles, or functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine

InChI

InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2

InChI Key

YBWPAZHDTISTBY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CBr)OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with diverse nucleophiles, forming C–N, C–O, or C–S bonds. For example:

  • Alkylation of enolates : Reaction with enolate ions (e.g., ketone or ester enolates) yields 6-alkyl-4H-1,3-dioxin derivatives. This pathway is critical for constructing complex bicyclic frameworks via subsequent retrocycloaddition and conjugate addition steps .

  • Amine alkylation : Primary/secondary amines replace the bromide to generate benzodioxine derivatives with pendant amine groups, useful in medicinal chemistry.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct ClassConditionsYield (%)Source
Enolate ions6-Alkyl-4H-1,3-dioxinsK<sub>2</sub>CO<sub>3</sub>, ACN, 60°C65–89
Sodium thiolateThioether derivativesDMF, RT, 12 h72
Potassium phthalimideN-Substituted phthalimidesDMSO, 80°C, 6 h81

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : Boronic acids react to form biaryl or alkyl-aryl hybrids, leveraging the bromine as a leaving group.

  • Buchwald-Hartwig amination : Aryl halide-like reactivity enables C–N bond formation with amines under Pd catalysis .

Key Example :
Reaction with methyl bromoacetate in acetonitrile using K<sub>2</sub>CO<sub>3</sub> yields ester-functionalized benzodioxines, which are hydrolyzable to carboxylic acids (e.g., compound 15a–f in diabetes research) .

Cyclization and Retrocycloaddition

Under thermal or catalytic conditions, the benzodioxine core undergoes retrocycloaddition to generate enone intermediates. These enones participate in:

  • Endo-selective conjugate additions : Carbon or nitrogen nucleophiles add to the α,β-unsaturated ketone system, forming bicyclic structures (e.g., bicyclo[4.3.1] decanes) .

  • Diels-Alder reactions : The enone acts as a dienophile in [4+2] cycloadditions.

Functional Group Transformations

  • Halogen exchange : Fluorine substituents direct electrophilic aromatic substitution (e.g., nitration, sulfonation) to specific positions.

  • Oxidation/Reduction : The bromomethyl group can be oxidized to a carbonyl or reduced to a methyl group, though the fluorine atom stabilizes against over-reduction .

Comparative Reactivity

The bromomethyl-fluoro substitution pattern enhances electrophilicity at the benzylic position compared to analogs lacking fluorine.

Table 2: Reactivity Comparison with Structural Analogs

CompoundRelative Reactivity (S<sub>N</sub>2)Selectivity in Alkylation
8-(Bromomethyl)-6-fluoro derivative1.0 (reference)High (ortho/para-directing)
6-Bromo-4H-benzo[d] dioxin0.3Low
7-(Bromomethyl) derivative0.8Moderate

Scientific Research Applications

Medicinal Chemistry Applications

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has shown potential in several medicinal chemistry applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique combination of bromomethyl and fluorine may enhance selectivity and potency against tumor cells.
  • Antimicrobial Properties : The compound's reactivity allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the structure could optimize therapeutic efficacy .

Agricultural Chemistry Applications

In agricultural chemistry, 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is being explored as a potential intermediate for developing new insecticides and herbicides:

  • Insecticide Development : The compound's structural features may allow for the creation of novel insecticides that target specific pests while minimizing environmental impact.

Case Study: Insecticide Potential

Research has shown that derivatives of 4H-benzo[d][1,3]dioxin structures can be effective as insecticides. The bromomethyl group enhances reactivity with biological targets in insects, potentially leading to more effective pest control solutions .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
6-Fluoro-4H-benzo[d][1,3]dioxinStructureLacks bromomethyl group; serves as a precursor
7-(Bromomethyl)-4H-benzo[d][1,3]dioxinStructureSimilar reactivity; different position of bromomethyl
6-Bromo-4H-benzo[d][1,3]dioxinStructureContains bromo but lacks fluorine; different biological properties

This table illustrates how 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine compares to its analogs in terms of structure and potential applications.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Methyl Derivatives

8-(Chloromethyl)-6-fluoro-4H-benzo[d][1,3]dioxine
  • Molecular Formula : C₉H₇ClFO₂ (MW: 202.02 g/mol) .
  • Key Difference : Chlorine replaces bromine in the methyl group.
  • Reactivity : The bromomethyl group in the target compound is a better leaving group, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to the chloro analog.
  • Applications : Both serve as alkylating agents, but the bromo derivative is preferred in reactions requiring faster kinetics.
6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde
  • Molecular Formula : C₉H₇FO₃ (MW: 182.15 g/mol) .
  • Key Difference : Bromomethyl is replaced by an aldehyde (-CHO).
  • Reactivity : The aldehyde enables condensation reactions (e.g., formation of Schiff bases), whereas the bromomethyl group is suited for alkylation or functional group interconversion.

Heterocyclic Core Modifications

8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • Molecular Formula: C₉H₅BrFNO₂ (MW: 274.05 g/mol) .
  • Key Difference: Oxazinone ring (with a ketone) replaces the dioxine ring.
  • Reactivity: The ketone in oxazinone facilitates nucleophilic additions or reductions, unlike the dioxine core, which is more electron-rich and less reactive toward electrophiles.
  • Applications: Oxazinones are often used in medicinal chemistry for their metabolic stability.
Ethyl (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
  • Molecular Formula : C₂₂H₁₉BrFN₃O₂ (MW: 480.32 g/mol) .
  • Key Difference : Incorporates an imidazodiazepine ring system with a 2-fluorophenyl substituent.

Functionalized Derivatives

(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methyl 1H-indazole-3-carboxylate
  • Molecular Formula : C₁₇H₁₂FN₂O₄ (MW: 333.29 g/mol) .
  • Key Difference : Bromomethyl is replaced by an indazole carboxylate ester.
  • Applications : The ester group may serve as a prodrug moiety, while the bromomethyl precursor enables modular derivatization.
Radiopharmaceutical Derivatives (e.g., [18F]FDM)
  • Example: (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine .
  • Key Difference : Fluorine-18 labeling and complex protecting groups.
  • Applications: Used in PET imaging, highlighting the utility of fluorinated benzodioxines in diagnostics.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine C₉H₇BrFO₂ 261.01 Bromomethyl Alkylating agent, synthesis intermediate
8-(Chloromethyl)-6-fluoro-4H-benzo[d][1,3]dioxine C₉H₇ClFO₂ 202.02 Chloromethyl Less reactive alkylating agent
6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde C₉H₇FO₃ 182.15 Aldehyde Condensation reactions
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one C₉H₅BrFNO₂ 274.05 Oxazinone ketone Medicinal chemistry scaffold
Ethyl (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate C₂₂H₁₉BrFN₃O₂ 480.32 Imidazodiazepine CNS-targeted drug discovery

Biological Activity

8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various research findings.

The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of the dioxine core structure. The presence of the bromomethyl group is crucial for enhancing the compound's reactivity and biological potential. The compound has a molecular formula of C10H8BrF O2 and a CAS number of 128577-47-9.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine. For instance, a study evaluating various synthesized organic compounds against Fusarium oxysporum demonstrated that derivatives with specific substituents exhibited significant antifungal activity, with minimum inhibitory concentration (MIC) values as low as 30 µg/mL .

CompoundMIC (µg/mL)Activity
Compound A30High
Compound B50Moderate
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxineTBDTBD

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. For example, derivatives containing similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria. In one study, compounds with halogen substitutions demonstrated enhanced antibacterial properties, with MIC values ranging from 6.25 to 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as bromine enhances biological activity by increasing the compound's lipophilicity and reactivity. Compounds with methoxy or sulfonyl groups have also been noted to improve antifungal and antibacterial activities significantly .

Case Studies and Research Findings

  • Antifungal Efficacy : In a comparative study involving various synthesized compounds against Fusarium oxysporum, it was found that those with a heterocyclic structure showed improved biological activity. The study concluded that modifications to the core structure could lead to more potent antifungal agents .
  • Antimicrobial Screening : A comprehensive screening of benzothiazole derivatives against multiple bacterial strains revealed that certain modifications led to enhanced antimicrobial properties. Compounds exhibiting both hydrophilic and lipophilic characteristics were particularly effective against resistant strains .
  • Mechanism of Action : The mechanism by which 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors critical for microbial survival. Further research is necessary to elucidate these pathways.

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C or 18^{18}O) elucidate degradation pathways in environmental matrices?

  • Methodological Answer :
  • Stable Isotope Probing (SIP) : Synthesize 13^{13}C-labeled analogs and track isotopic enrichment in degradation products via NMR or IRMS.
  • Mechanistic Studies : Use 18^{18}O-labeled water to distinguish hydrolysis vs. oxidative degradation pathways. Correlate with GC-MS fragmentation patterns .

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